molecular formula C17H18N4O2S2 B2634257 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690645-28-4

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2634257
CAS No.: 690645-28-4
M. Wt: 374.48
InChI Key: CUFYKCFKLSUOHW-UHFFFAOYSA-N
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Description

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a thiazole ring fused with a triazole ring, and a p-tolyl group

Mechanism of Action

Preparation Methods

The synthesis of 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a substitution reaction, often using a p-tolyl halide.

    Morpholine Addition: Finally, the morpholine ring is added through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole or triazole rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with a thiazole ring, which are known for their antimicrobial and anticancer properties.

    Triazole Derivatives: Compounds containing a triazole ring, often used as antifungal agents.

    Morpholine Derivatives: Compounds with a morpholine ring, which are studied for their potential as enzyme inhibitors and pharmaceuticals.

The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile scaffold for further chemical modifications and applications.

Biological Activity

1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with a thiazolo[2,3-c][1,2,4]triazole derivative containing a p-tolyl group. The compound features a ketone functional group central to its structure, which is crucial for its biological activity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying characteristic peaks corresponding to hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the molecular formula.
  • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, indicating strong antibacterial activity compared to standard antibiotics like oxytetracycline .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.2

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example:

  • In Vitro Studies : Compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 4.36 μM to 18.76 μM . These results suggest that such compounds can inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : It was found that derivatives of triazoles can significantly inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders . The inhibition constants indicate potential therapeutic applications in diseases like Alzheimer’s.

Case Studies

Several studies have highlighted the efficacy of thiazole and triazole derivatives in various biological contexts:

  • Antimicrobial Evaluation : A study reported that thiazoloquinoxaline hybrids showed promising antimicrobial activity against multiple bacterial strains . This underscores the relevance of thiazole-containing compounds in drug development.
  • Anticancer Screening : Research involving thiazole derivatives demonstrated their potential as anticancer agents with significant activity against human colon cancer cell lines .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFYKCFKLSUOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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